methyl 6-(ethylamino)nicotinate
Overview
Description
methyl 6-(ethylamino)nicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethylamino group attached to the nicotinic acid moiety, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(ethylamino)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Amidation: Nicotinic acid is first converted to 6-ethylaminonicotinic acid through an amidation reaction with ethylamine.
Esterification: The resulting 6-ethylaminonicotinic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
methyl 6-(ethylamino)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-ethylaminonicotinic acid and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products Formed
Hydrolysis: 6-Ethylaminonicotinic acid and methanol.
Oxidation: Corresponding oxides of the ethylamino group.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
methyl 6-(ethylamino)nicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6-(ethylamino)nicotinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.
Ethyl nicotinate: Another ester derivative with comparable properties.
Uniqueness
methyl 6-(ethylamino)nicotinate is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
methyl 6-(ethylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(6-11-8)9(12)13-2/h4-6H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRWWXCNTRUSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263960 | |
Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177759-45-4 | |
Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177759-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-(ethylamino)-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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